tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate
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Overview
Description
tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a pyrazolyl moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route typically includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl moiety, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions.
Scientific Research Applications
tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate: This compound has a similar structure but with an oxazolyl moiety instead of a pyrazolyl moiety.
tert-butyl N-(5,5-difluorooxan-3-yl)carbamate: This compound features a difluorooxan group instead of a difluoromethyl group.
tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: This compound has a trifluoromethyl group and a pyrrolo[2,3-b]pyridin moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13F2N3O2 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C9H13F2N3O2/c1-9(2,3)16-8(15)13-6-4-5-12-14(6)7(10)11/h4-5,7H,1-3H3,(H,13,15) |
InChI Key |
SOPKJYUYVQCYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1C(F)F |
Origin of Product |
United States |
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